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Compound of Interest

Compound Name: 2,3-Dinitropyridine

Cat. No.: B076908 Get Quote

This guide provides a comprehensive technical overview of 2,3-dinitropyridine, a significant

heterocyclic compound. Tailored for researchers, scientists, and professionals in drug

development, this document delves into its core chemical structure, physicochemical

properties, plausible synthetic pathways, and key reactivity patterns, with a special focus on its

role as a precursor in the synthesis of pharmacologically relevant scaffolds.

Core Concepts: Structure and Nomenclature
2,3-Dinitropyridine is an organic compound featuring a pyridine ring substituted with two nitro

groups (-NO₂) at the C2 and C3 positions. The presence of the electronegative nitrogen atom

in the ring, compounded by the potent electron-withdrawing effects of the two adjacent nitro

groups, renders the pyridine nucleus highly electron-deficient. This electronic characteristic is

the primary determinant of its chemical behavior and reactivity.

The standard nomenclature for this compound according to the International Union of Pure and

Applied Chemistry (IUPAC) is 2,3-Dinitropyridine. It is also referred to by its synonym,

"pyridine, 2,3-dinitro-". Its unique identifier in the Chemical Abstracts Service (CAS) registry is

the number 14916-60-0.

Caption: Chemical structure of 2,3-Dinitropyridine.
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A summary of the key physicochemical properties of 2,3-dinitropyridine is presented below.

These data are essential for designing experimental conditions, ensuring safe handling, and

predicting its behavior in various chemical systems.

Property Value Source(s)

CAS Number 14916-60-0

Molecular Formula C₅H₃N₃O₄

Molecular Weight 169.095 g/mol

Appearance
Not specified (expected to be a

solid)
-

Melting Point 43-45 °C

Boiling Point 375.5 °C at 760 mmHg

Density 1.59 g/cm³

Flash Point 180.9 °C

Synthesis of 2,3-Dinitropyridine
A specific, peer-reviewed laboratory protocol for the synthesis of 2,3-dinitropyridine is not

readily available in the public domain. However, based on established principles of aromatic

nitration, a plausible synthetic route can be proposed. The direct dinitration of pyridine is

exceptionally challenging due to the base's inherent resistance to electrophilic attack.

Therefore, a more feasible approach involves the nitration of a pre-substituted pyridine, such

as 3-nitropyridine.

Proposed Synthetic Pathway: Nitration of 3-Nitropyridine

The introduction of a second nitro group onto the already electron-deficient 3-nitropyridine ring

requires harsh reaction conditions. The first nitro group is a meta-director and a strong

deactivator, making the second substitution difficult and likely to result in low yields.

Reaction: 3-Nitropyridine → 2,3-Dinitropyridine
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Reagents and Conditions:

Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid

(H₂SO₄), often referred to as "mixed acid." The sulfuric acid protonates the nitric acid to

generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Temperature: Elevated temperatures are necessary to overcome the high activation energy

barrier. Careful temperature control is critical to prevent runaway reactions and

decomposition.

Rationale: The nitronium ion will attack the 3-nitropyridine ring. While the existing nitro group

directs meta (to the C5 position), the pyridine nitrogen itself strongly deactivates the C2 and

C4 positions towards electrophiles. The formation of the 2,3-isomer is not the electronically

favored product under standard electrophilic aromatic substitution rules, which helps explain

the lack of straightforward synthesis protocols and suggests that yields for this specific

isomer would be very low compared to other isomers.

Start: 3-Nitropyridine

Reaction Vessel
(Elevated Temperature)

Nitrating Mixture
(Fuming HNO₃ + Conc. H₂SO₄)

Aqueous Workup
(Quench on Ice, Neutralize) Solvent Extraction Purification

(Chromatography) Product: 2,3-Dinitropyridine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,3-Dinitropyridine.

Spectroscopic Characterization
Experimental spectroscopic data (NMR, IR, MS) for 2,3-dinitropyridine are not widely

published. This section provides predicted spectral features based on established chemical

principles and data from analogous structures.
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Predicted Spectroscopic Features
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region

(likely > 8.5 ppm). Due to the powerful deshielding effect of the adjacent nitro groups and the

ring nitrogen, all protons will be shifted significantly downfield. The proton at C4 would likely

appear as a doublet of doublets, coupled to the protons at C5 and C6. The C5 proton would

also be a doublet of doublets, and the C6 proton would be a doublet of doublets.

¹³C NMR: The carbon spectrum will display five distinct signals. The carbons bearing the

nitro groups (C2 and C3) will be significantly deshielded. The remaining carbons (C4, C5,

C6) will also appear at low field, influenced by the overall electron-poor nature of the ring.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption

bands characteristic of the nitro groups. Key predicted peaks include:

~1530-1560 cm⁻¹: Asymmetric NO₂ stretching.

~1340-1360 cm⁻¹: Symmetric NO₂ stretching.

~3050-3150 cm⁻¹: Aromatic C-H stretching.

~1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion

peak (M⁺) would be observed at m/z = 169. The fragmentation pattern would likely involve

the sequential loss of nitro-related fragments.[1]

m/z 123: [M - NO₂]⁺

m/z 93: [M - NO₂ - NO]⁺

m/z 66: Subsequent loss of HCN from fragments.

Generalized Experimental Protocol for Spectroscopic
Analysis
For researchers who synthesize this compound, the following are standard methodologies for

acquiring spectroscopic data for a solid organic sample.
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Nuclear Magnetic Resonance (NMR):

Sample Preparation: Dissolve 5-10 mg of the solid in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

Infrared (IR) Spectroscopy:

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Technique: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS)

with electron ionization (EI) or Electrospray Ionization (ESI) via direct infusion after

dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile).

Key Reactions and Mechanistic Insights
The chemistry of 2,3-dinitropyridine is dominated by two primary types of transformations: the

reduction of its nitro groups and its susceptibility to nucleophilic attack.

Catalytic Hydrogenation to 2,3-Diaminopyridine
The most significant application of 2,3-dinitropyridine is its role as a direct precursor to 2,3-

diaminopyridine. This transformation is efficiently achieved through catalytic hydrogenation.

Reaction: 2,3-Dinitropyridine + 6 H₂ → 2,3-Diaminopyridine + 4 H₂O

Catalyst: Palladium on carbon (Pd/C) is a standard and effective catalyst for this type of

reduction.[2]

Conditions: The reaction is typically carried out in an organic solvent (e.g., toluene,

methanol, or ethanol) under a hydrogen atmosphere, often with gentle heating to increase
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the reaction rate.[2]

Significance: This reaction provides a clean and efficient route to 2,3-diaminopyridine, a

valuable building block in medicinal chemistry.[3] The high purity of the resulting diamine

makes it suitable for direct use in subsequent synthetic steps.[2]

Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is inherently electron-deficient and is thus "pre-activated" for nucleophilic

attack, particularly at the C2 and C4 positions. The addition of two powerful electron-

withdrawing nitro groups dramatically enhances this reactivity.

Mechanism: SₙAr reactions proceed via a two-step addition-elimination mechanism. A

nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized

anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the

departure of a leaving group.

Regioselectivity: In 2,3-dinitropyridine, the most electrophilic positions are C4 and C6.

Attack at these positions allows the negative charge of the Meisenheimer intermediate to be

delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[4]

[5] The nitro groups further stabilize this negative charge through their resonance and

inductive effects. The C2 position, while adjacent to the nitrogen, is sterically hindered by the

C3-nitro group. Therefore, nucleophilic attack is most likely to occur at the C4 and C6

positions.

Leaving Groups: In SₙAr reactions on dinitropyridines, the nitro group itself can act as the

leaving group, especially when attacked by potent nucleophiles.[6] This reactivity makes

dinitropyridines versatile intermediates for introducing a wide range of functional groups onto

the pyridine scaffold.

Applications in Research and Drug Development
While 2,3-dinitropyridine itself is not typically a final drug product, its role as a chemical

intermediate is of high value to the pharmaceutical industry. Its primary utility stems from its

efficient conversion to 2,3-diaminopyridine.
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2,3-Diaminopyridine is a crucial scaffold for the synthesis of a variety of heterocyclic systems

with proven biological activity.[3][7] For instance, it is a key starting material for producing

imidazopyridines. This class of compounds is known to exhibit a range of pharmacological

effects, including potential as inhibitors of cyclin-dependent kinases (CDKs), which are

important targets in oncology research.[8] The unique arrangement of the two amino groups in

2,3-diaminopyridine allows for facile condensation reactions with various reagents to construct

the fused imidazole ring system, a privileged structure in medicinal chemistry.

Conclusion
2,3-Dinitropyridine is a highly activated heterocyclic compound whose chemical properties are

defined by its electron-deficient pyridine ring. Although detailed synthetic and spectroscopic

data are scarce in public literature, its chemical behavior can be reliably predicted from

fundamental principles. Its primary importance lies in its role as a key intermediate, most

notably in the synthesis of 2,3-diaminopyridine via catalytic reduction. This diamine serves as a

versatile building block for constructing complex, nitrogen-containing heterocyclic molecules,

including the imidazopyridine scaffold, which is of significant interest in modern drug discovery

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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